N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide
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Overview
Description
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide is a synthetic organic compound that belongs to the class of sulfonyl glycinamides. This compound is characterized by the presence of an ethoxyphenyl group attached to a sulfonyl moiety, which is further connected to an ethyl and methyl substituted glycinamide. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N-ethyl-N-methylglycinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]glycinamide
- N~2~-(4-ethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(2-fluorobenzyl)isoleucinamide
Uniqueness
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-methylglycinamide stands out due to its specific combination of ethoxyphenyl and sulfonyl groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonyl-ethylamino]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-15(10-13(16)14-3)20(17,18)12-8-6-11(7-9-12)19-5-2/h6-9H,4-5,10H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCNMUDWHXRCNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)S(=O)(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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